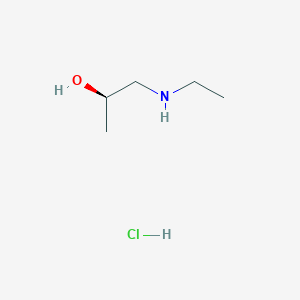

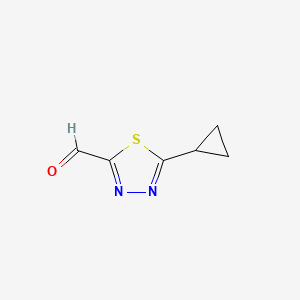

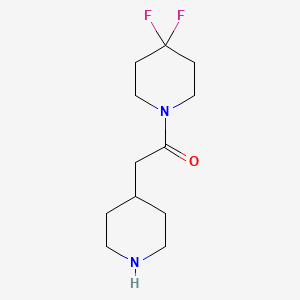

![molecular formula C8H2Cl2F3N3 B1459573 2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine CAS No. 1429376-74-8](/img/structure/B1459573.png)

2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine

Descripción general

Descripción

“2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine” is a chemical compound . It is part of the pyrido[2,3-b]pyrazine family, which has been used to create full-color fluorescent materials for high-performance OLEDs .

Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine involves fine-tuning the band gap, which allows the pyrido[2,3-b]pyrazine family to exhibit a wide range of emissions spanning the entire visible region from blue to red . Among the derivatives of trifluoromethylpyridine (TFMP), 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Aplicaciones Científicas De Investigación

1. Application in Organic Light Emitting Diodes (OLEDs)

- Summary of Application : This compound is used in the development of full-color fluorescent materials for high-performance OLEDs. It is designed and synthesized as a new tailor-made fluorescent core .

- Methods of Application : The compound is synthesized and its band gap is systematically fine-tuned to exhibit a wide range of emissions spanning the entire visible region from blue to red .

- Results or Outcomes : The resulting OLEDs exhibit a yellow emission and an orange emission with high External Quantum Efficiencies (EQEs) of up to 20.0% and 15.4%, respectively .

2. Application in Electrochemical DNA Sensing, Nonlinear Optical Properties, and Biological Activity

- Summary of Application : Pyrido[2,3-b]pyrazine-based heterocyclic compounds are synthesized for the first time for use in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity .

- Methods of Application : The compounds are synthesized and their chemical structures are ascertained by spectral techniques (NMR, FT-IR). Density Functional Theory (DFT) computations with B3LYP/6-31G (d,p) level of theory are executed to obtain spectroscopic and electronic properties .

- Results or Outcomes : The compound with the lowest band gap (3.444 eV) exhibited a smaller value of hardness (1.722 eV) with a greater softness value (0.290 eV−1). The highest average polarizability, first and second hyper-polarizabilities values were observed as 3.90 × 10−23, 15.6 × 10−30 and 6.63 × 10−35 esu, respectively .

3. Application in Threonine Tyrosine Kinase (TTK) Inhibition

- Summary of Application : A series of pyrido[2,3-d]pyrimidin-7(8H)-ones were designed and synthesized as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors .

- Methods of Application : The compound is synthesized and used in the development of new inhibitors for TTK, a protein kinase that plays a key role in cell division .

- Results or Outcomes : The resulting compounds showed promising inhibition of TTK, suggesting potential applications in the treatment of diseases related to abnormal cell division, such as cancer .

4. Application in Pharmaceutical Testing

Propiedades

IUPAC Name |

2,3-dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F3N3/c9-5-6(10)16-7-4(15-5)1-3(2-14-7)8(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSHFHBZLGUAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1N=C(C(=N2)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

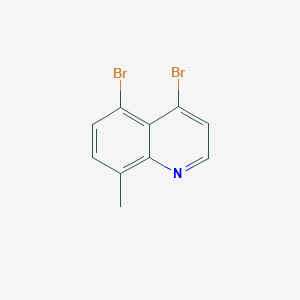

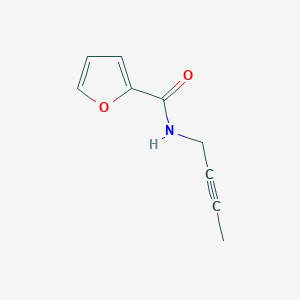

![[2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride](/img/structure/B1459493.png)

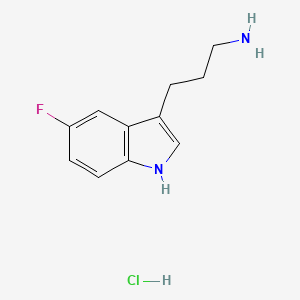

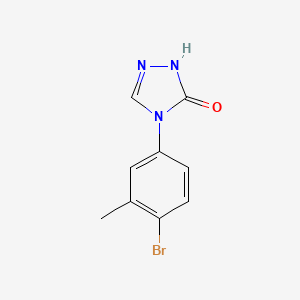

![tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate](/img/structure/B1459495.png)

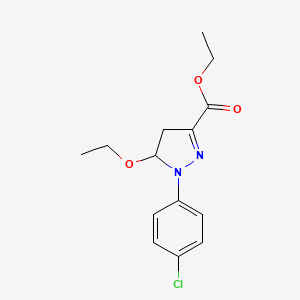

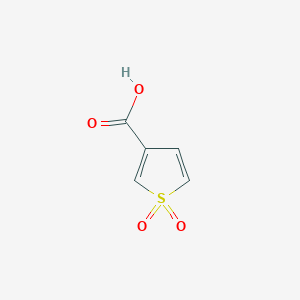

![Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1459507.png)